(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Description
This compound is a bicyclic sulfonamide derivative featuring a 3-azabicyclo[3.2.0]heptane core with a phenyl substituent at the 1-position and two sulfonyl oxygen atoms (6,6-dioxide). The hydrochloride salt enhances its aqueous solubility, a common pharmaceutical modification for improved bioavailability. The stereochemistry (1S,5R) is critical for its molecular interactions, as chirality often dictates pharmacological activity.
Properties
IUPAC Name |
(1S,5R)-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-15(14)8-11(7-12-6-10(11)15)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXIOFEKAPCTH-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a bicyclic compound characterized by its unique structural features, including a sulfur atom in the bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and central nervous system (CNS) applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄ClNO₂S
- Molecular Weight : 259.75 g/mol
- CAS Number : 2490323-07-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol |
| CAS Number | 2490323-07-2 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The compound's unique structure allows it to bind effectively to these targets, leading to alterations in cellular functions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The mechanism involves the suppression of cell wall synthesis, which ultimately leads to bacterial cell death .
Study on Antibacterial Efficacy
A study conducted by researchers at the Islamia University of Bahawalpur evaluated the antibacterial activity of several derivatives of bicyclic compounds similar to this compound. The agar well diffusion method was employed to assess efficacy against multiple bacterial strains. Results indicated that this compound showed promising activity comparable to standard antibiotics like meropenem .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound effectively inhibited urease and alpha-amylase enzymes. These findings suggest potential applications in treating conditions related to these enzymes' activities, such as urea cycle disorders and diabetes management .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that this compound possesses notable free radical scavenging abilities. The percentage inhibition of free radicals was calculated and demonstrated significant antioxidant potential, indicating a possible role in mitigating oxidative stress-related diseases .
Pharmacological Applications
Given its biological activity profile, this compound is being explored for various pharmacological applications:
- Antibacterial Treatments : Potential use in treating bacterial infections resistant to conventional antibiotics.
- CNS Disorders : Investigations into its effects on neurotransmitter systems may reveal benefits in treating neurological conditions.
- Antioxidant Therapies : Its ability to scavenge free radicals positions it as a candidate for developing treatments against oxidative stress-related disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of the target compound with analogous bicyclic systems from the evidence:
Key Structural and Functional Differences
Core Bicyclic Framework :
- The target compound’s 3-azabicyclo[3.2.0]heptane core (7-membered ring) contrasts with smaller analogs like 3-azabicyclo[3.1.0]hexane (6-membered) . Larger rings (e.g., 3-azabicyclo[4.2.0]octane in ) may offer distinct conformational flexibility for target binding .
Heteroatoms and Functional Groups: The 6,6-dioxide (sulfonamide) group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonamide analogs (e.g., methyl esters in ). This could enhance solubility but reduce membrane permeability . Thia/oxa substitutions (e.g., 4-thia in ampicillin analogs vs. 6-oxa in MLN-519) influence electronic properties and metabolic stability .
Substituent Effects :
- The phenyl group at the 1-position in the target compound may enhance hydrophobic interactions in binding pockets, similar to aryl-substituted β-lactams in .
- Salt forms (e.g., hydrochloride in the target compound vs. free bases) are critical for pharmacokinetics, as seen in ’s ethyl ester hydrochloride .
Stereochemistry :
- Chirality (1S,5R) in the target compound is a decisive factor for activity, analogous to the (2S,5R,6R) configuration in ampicillin derivatives .
Research Findings and Implications
- Synthetic Accessibility : highlights methods for synthesizing methyl esters of azabicyclo[3.1.0]hexane derivatives, suggesting that the target compound’s synthesis may involve similar sulfonylation and stereoselective steps .
- Spectroscopic Characterization : Structural analogs in and were characterized via NMR and UV spectroscopy, implying that the target compound’s stereochemistry and purity can be validated using these techniques .
- Pharmacological Potential: While direct data is absent, the sulfonamide group in the target compound resembles antimicrobial sulfa drugs, and the azabicyclo framework aligns with neuromodulators (e.g., tropane alkaloids in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
